REACTION_CXSMILES
|
Cl[C:2]1[S:3][CH:4]=[CH:5][N:6]=1.[C:7]([O:11][C:12]([CH3:15])([CH3:14])[CH3:13])(=[O:10])[CH2:8][CH3:9].[CH3:16][Si]([N-][Si](C)(C)C)(C)C.[Na+].CI>C1(C)C=CC=CC=1>[CH3:9][C:8]([C:2]1[S:3][CH:4]=[CH:5][N:6]=1)([CH3:16])[C:7]([O:11][C:12]([CH3:15])([CH3:14])[CH3:13])=[O:10] |f:2.3|
|
Name
|
|
Quantity
|
900 mg
|
Type
|
reactant
|
Smiles
|
ClC=1SC=CN1
|
Name
|
|
Quantity
|
1.176 g
|
Type
|
reactant
|
Smiles
|
C(CC)(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
30.1 mL
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)[N-][Si](C)(C)C.[Na+]
|
Name
|
|
Quantity
|
3.85 g
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred for 2 h at 0° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
flushed flask
|
Type
|
CUSTOM
|
Details
|
degassed with nitrogen (20 min)
|
Duration
|
20 min
|
Type
|
TEMPERATURE
|
Details
|
to warm to room temperature
|
Type
|
STIRRING
|
Details
|
stirred for 18 h at room temperature
|
Duration
|
18 h
|
Type
|
WAIT
|
Details
|
After 1 h at room temperature
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
the orange reaction
|
Type
|
CUSTOM
|
Details
|
was quenched (under nitrogen) with aqueous saturated NH4Cl
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with ethyl acetate (2×)
|
Type
|
WASH
|
Details
|
the combined organic layers were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
CC(C(=O)OC(C)(C)C)(C)C=1SC=CN1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.06 g | |
YIELD: PERCENTYIELD | 62% | |
YIELD: CALCULATEDPERCENTYIELD | 61.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |